1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile, also known as BRD7929, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile involves its ability to modulate the activity of specific enzymes, including histone deacetylases and proteases. By inhibiting these enzymes, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile can alter gene expression and protein activity, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis, while also inhibiting the activity of enzymes involved in cancer cell proliferation. In animal models of inflammation, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been shown to reduce inflammation and oxidative stress. Additionally, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been shown to modulate the activity of enzymes involved in the formation of beta-amyloid plaques, potentially slowing the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile in lab experiments is its ability to selectively target specific enzymes, allowing for more precise modulation of gene expression and protein activity. However, one limitation of using 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the specific enzymes targeted by 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile and their downstream effects could provide insight into its therapeutic potential in various diseases. Finally, the development of more soluble formulations of 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile could expand its potential applications in lab experiments and potentially in clinical settings.
Synthesemethoden
The synthesis of 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile involves a series of chemical reactions starting with the reaction of 5-bromonicotinic acid with thionyl chloride to form 5-bromonicotinoyl chloride. The resulting product is then reacted with piperidine-4-carbonitrile in the presence of a base to yield 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in multiple cancer cell lines. It has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory diseases. Additionally, 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDTSYHDYJAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.